Salicylidene mandelhydrazone

Overview

Description

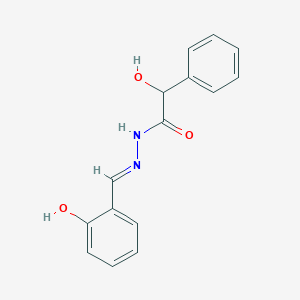

Salicylidene mandelhydrazone is an organic compound with the molecular formula C15H14N2O3 It is known for its distinctive structure, which includes a salicylidene moiety linked to a mandelhydrazone group

Mechanism of Action

Target of Action

Salicylidene mandelhydrazone, also known as NSC-87863, is a compound that has been reported to target several bacterial proteins . These proteins are involved in the function of the type three secretion system (T3SS), a conserved protein injection organelle that is central to the virulence of many Gram-negative pathogens .

Mode of Action

The mode of action of this compound is believed to result from a synergistic effect arising from a perturbation of the function of several conserved proteins . This perturbation blocks the function of the T3SS, thereby inhibiting the virulence of the pathogens .

Biochemical Pathways

It is known that the compound interferes with the t3ss, a key component in the virulence mechanisms of many gram-negative bacteria . By blocking the T3SS, this compound disrupts the ability of these bacteria to inject effector proteins into host cells, thereby inhibiting their pathogenicity .

Result of Action

The primary result of the action of this compound is the inhibition of the T3SS in Gram-negative bacteria . This leads to a decrease in the virulence of these pathogens, as they are unable to effectively inject effector proteins into host cells .

Biochemical Analysis

Biochemical Properties

Salicylidene mandelhydrazone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor. This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, this compound has been shown to interact with proteins involved in oxidative stress pathways, such as superoxide dismutase (SOD), enhancing its antioxidant properties .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability. This effect is mediated through the modulation of cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. Furthermore, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues in the active site of COX-2. Additionally, this compound can chelate metal ions, which is essential for its antioxidant activity. This chelation disrupts the metal-dependent catalytic activity of enzymes involved in oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound maintains its biological activity, including its anti-inflammatory and antioxidant properties, even after prolonged exposure to cellular environments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as reducing inflammation and oxidative stress. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of this compound in the liver and kidneys, leading to cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation. The metabolic products of this compound are further processed through conjugation reactions, leading to their excretion. Additionally, this compound affects metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. This binding is crucial for its biological activity, as it ensures the compound reaches its target sites .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, it can translocate to the nucleus, where it influences gene expression by binding to transcription factors. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, ensuring its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylidene mandelhydrazone is typically synthesized through the condensation reaction between salicylaldehyde and mandelic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Salicylaldehyde+Mandelic acid hydrazide→Salicylidene mandelhydrazone+Water

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods. Scaling up involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions: Salicylidene mandelhydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the hydrazone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions (e.g., acidic or basic environments).

Major Products: The major products depend on the type of reaction. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

Salicylidene mandelhydrazone has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Salicylidene mandelhydrazone can be compared with other hydrazone derivatives, such as:

Salicylidene benzoylhydrazone: Similar structure but with a benzoyl group instead of a mandelic group.

Salicylidene acetohydrazone: Contains an acetyl group, differing in its reactivity and applications.

Mandelic acid hydrazone: Lacks the salicylidene moiety, affecting its chemical properties and uses.

Uniqueness: this compound is unique due to its combined salicylidene and mandelhydrazone functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields.

Properties

IUPAC Name |

2-hydroxy-N-[(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)10-16-17-15(20)14(19)11-6-2-1-3-7-11/h1-10,14,18-19H,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKXROBPWNTYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918185 | |

| Record name | 2-Hydroxy-N-[(2-hydroxyphenyl)methylidene]-2-phenylethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93733-59-6 | |

| Record name | 2-Hydroxy-N-[(2-hydroxyphenyl)methylidene]-2-phenylethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)

![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

![2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1417544.png)

![2-{1-[4-(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1417545.png)